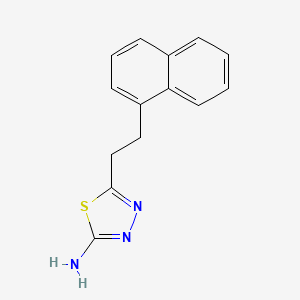

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C14H13N3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

5-(2-naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H13N3S/c15-14-17-16-13(18-14)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,17) |

InChI Key |

IZBOOBRENYHUDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism Insights

The mechanism proposed for this synthesis involves:

- Initial formation of a salt between thiosemicarbazide and the carboxylic acid.

- PPE-mediated dehydration to form a thiosemicarbazide acylation product.

- Cyclodehydration leading to the thiadiazole ring closure.

This approach was experimentally supported by isolating and characterizing the intermediate 2-benzoylhydrazine-1-carbothioamide for benzoic acid, which is analogous to the intermediate expected with 2-naphthaleneacetic acid.

Alternative Synthetic Approaches (Contextual Overview)

While the PPE-mediated method is highlighted as efficient and mild, other methods for synthesizing 1,3,4-thiadiazole-2-amine derivatives include:

- Use of polyphosphoric acid or mixtures of phosphorus pentoxide and methanesulfonic acid, which may lead to byproducts and require harsher conditions.

- Ionic liquids and chlorinating agents like POCl3, which are costly or toxic.

- Single-step reactions involving thiosemicarbazide and carboxylic acids under reflux, sometimes requiring purification steps such as acid reflux and pH adjustment to isolate the product.

However, these methods are less preferred due to toxicity, cost, or lower yields compared to the PPE approach.

Research Outcomes and Characterization

Structural Confirmation

The synthesized this compound was characterized by:

- Mass spectrometry (MS)

- Infrared spectroscopy (IR)

- Nuclear magnetic resonance spectroscopy (NMR)

These techniques confirmed the expected molecular structure and purity of the product.

Biological and Pharmacological Relevance

Though the focus is on preparation, it is noteworthy that derivatives of 1,3,4-thiadiazol-2-amine with naphthyl substituents have been studied for anticancer and antimicrobial activities. Molecular docking and cytotoxicity studies on related compounds showed promising interactions with biological targets such as epidermal growth factor receptor (EGFR), supporting the pharmacological potential of these molecules.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot PPE-mediated synthesis | Thiosemicarbazide, 2-naphthaleneacetic acid, PPE | Mild, ≤85 °C, one-pot | 67.2 | Mild conditions, avoids toxic reagents, good yield | Solubility issues with some acids |

| Polyphosphoric acid method | Thiosemicarbazide, carboxylic acid, polyphosphoric acid | High temperature, harsh | Variable | Established method | Harsh conditions, byproducts |

| POCl3 or SOCl2 chlorination | Thiosemicarbazide, acid chloride intermediates | Toxic reagents, reflux | Variable | Effective cyclization | Toxicity, environmental concerns |

| Single-step reflux with acid purification | Thiosemicarbazide, carboxylic acid | Reflux, acid treatment | ~47-64 | Simple setup | Lower yields, purification needed |

Chemical Reactions Analysis

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring to its dihydro form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine exhibits significant anticancer properties. The compound has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, derivatives of this compound have demonstrated efficacy against various cancer cell lines by disrupting critical biological pathways through enzyme inhibition .

Case Study: Inhibitory Mechanism

A study focusing on the compound's mechanism revealed that it binds to molecular targets such as kinases involved in cancer progression. This binding effectively blocks substrate access, leading to reduced cell proliferation rates .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antifungal and antibacterial activities. Preliminary studies suggest that its derivatives can inhibit the growth of various pathogenic microorganisms .

Case Study: Antifungal Activity

A series of synthesized derivatives were tested against fungal strains, revealing that certain compounds exhibited significant antifungal activity comparable to established antifungal agents .

Materials Science Applications

The unique structural features of this compound also make it a candidate for applications in materials science. Its ability to form complexes with metals has been explored for developing new materials with enhanced properties.

Table: Comparison of Biological Activities of Thiadiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole ring with naphthalene | Anticancer, Antifungal |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Nitro group substitution | Antileishmanial |

| 5-(phenyl)-1,3,4-thiadiazole | Phenyl substitution | Antimicrobial |

Synthesis Techniques

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thioamides under basic conditions. Recent advancements in continuous flow synthesis techniques have improved yield and purity by enabling real-time monitoring during the reaction process .

Mechanism of Action

The mechanism of action of 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the 1,3,4-thiadiazole ring critically influences physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in fluorophenyl-thiophene derivatives) improve polarity and receptor binding specificity .

- Steric Effects: Bulky substituents like chlorophenoxy-phenyl may hinder binding to certain targets but improve selectivity .

Pharmacological Activity

Anticancer Activity

- Naphthalene Derivatives : The extended π-system in this compound may facilitate intercalation into DNA or interaction with hydrophobic enzyme pockets, a mechanism observed in similar naphthalene-containing compounds .

- Fluorophenyl-Thiophene Derivatives : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine demonstrated selective cytotoxicity against breast cancer (MCF7) with IC50 values as low as 1.28 µg/mL, attributed to fluorine’s electronegativity and thiophene’s planar structure .

Anticonvulsant Activity

- Chlorophenoxy-Phenyl Derivatives: 5-(4-Chloro-2-(2-chlorophenoxy)phenyl)-N-ethyl-1,3,4-thiadiazol-2-amine showed potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with ED50 values of 20.11 and 35.33 mg/kg, respectively. The chloro groups enhance metabolic stability and CNS penetration .

Challenges and Opportunities

- Synthetic Complexity : Introducing ethyl-linked naphthalene may complicate purification and yield compared to methylene-linked analogs .

- Solubility-Bioavailability Trade-off : While naphthalene enhances lipophilicity, it may necessitate formulation strategies to improve solubility.

- Therapeutic Versatility : Thiadiazole derivatives with simpler substituents (e.g., methylphenyl) are easier to synthesize but may lack target specificity compared to naphthalene or fluorophenyl analogs .

Biological Activity

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family. This compound features a thiadiazole ring with two nitrogen atoms and one sulfur atom, substituted at the 5-position with a 2-naphthalen-1-ylethyl group. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry due to the naphthalene moiety, which may enhance its pharmacological properties.

The compound can be synthesized through various methods that emphasize its heterocyclic nature. The presence of the naphthalene group is expected to increase lipophilicity, potentially leading to enhanced biological activity compared to other thiadiazole derivatives.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole are associated with a range of biological activities including:

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

- Antitumor : Some derivatives have shown cytotoxic effects against cancer cell lines.

- Anti-inflammatory : Potential for reducing inflammation in various models.

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

| Activity Type | Description | Example Compounds |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 5-(Phenyl)-1,3,4-thiadiazol-2-amine |

| Antitumor | Cytotoxic effects on cancer cell lines | This compound |

| Anti-inflammatory | Reduces inflammation in animal models | Various thiadiazole derivatives |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several thiadiazole derivatives, including those similar to this compound. Compounds were tested against Salmonella typhi and E. coli, showing zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk. Notably, compounds with naphthalene substitutions exhibited enhanced activity compared to simpler phenyl derivatives .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain thiadiazole derivatives possess significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed promising results in inhibiting the proliferation of Caco-2 cells (human colorectal adenocarcinoma cells), indicating potential for further development as anticancer agents .

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of new thiadiazole derivatives. The presence of the naphthalene moiety has been linked to improved lipophilicity and biological activity:

- Antibacterial Activity : Studies indicate that compounds derived from thiadiazoles exhibit significant antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity : Compounds have been shown to reduce cell viability in various cancer cell lines significantly. For example, modifications at the amine group have led to varying degrees of activity against S. aureus and fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.